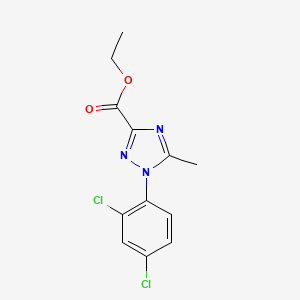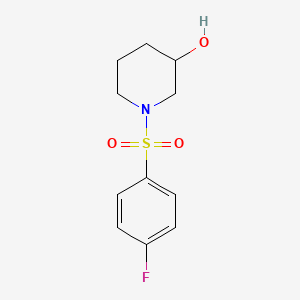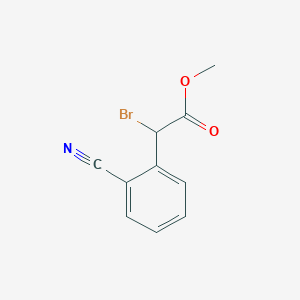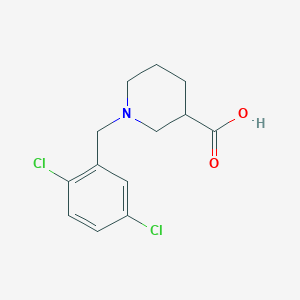![molecular formula C13H17NO3 B1598546 2-[Formyl(1-phenylethyl)amino]butanoic acid CAS No. 66514-85-0](/img/structure/B1598546.png)
2-[Formyl(1-phenylethyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Formyl(1-phenylethyl)amino]butanoic acid is an organic compound that features a formyl group attached to an amino group, which is further connected to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Formyl(1-phenylethyl)amino]butanoic acid typically involves the reaction of 1-phenylethylamine with butanoic acid derivatives under specific conditions. One common method involves the use of formylating agents such as formic acid or formic anhydride to introduce the formyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Formyl(1-phenylethyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of new compounds with different functional groups replacing the amino group.
Applications De Recherche Scientifique
2-[Formyl(1-phenylethyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[Formyl(1-phenylethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amino group can form hydrogen bonds and other interactions, affecting the compound’s binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formylpyrrole: A compound with a formyl group attached to a pyrrole ring, known for its biological activity and synthesis via Maillard reactions.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
2-[Formyl(1-phenylethyl)amino]butanoic acid is unique due to its specific structure, which combines a formyl group, an amino group, and a butanoic acid chain
Propriétés
Numéro CAS |
66514-85-0 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
ethyl 2-[formyl-[(1R)-1-phenylethyl]amino]acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)9-14(10-15)11(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3/t11-/m1/s1 |
Clé InChI |
WFDXDCVMMSACQE-LLVKDONJSA-N |
SMILES |
CCC(C(=O)O)N(C=O)C(C)C1=CC=CC=C1 |
SMILES isomérique |
CCOC(=O)CN(C=O)[C@H](C)C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)CN(C=O)C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1598464.png)













